molecular formula C20H17NO2 B3017428 (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-55-0

(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B3017428
CAS No.: 339014-55-0
M. Wt: 303.361
InChI Key: BUBKOWQFJNTNNM-OUKQBFOZSA-N
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Description

(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.361. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) explored various derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds related to (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one. These compounds exhibited significant antioxidant activity, outperforming even ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, showing promising results, especially against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Anti-inflammatory Activity

Research by Guruswamy and Jayarama (2020) on a closely related compound, (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one, revealed significant anti-inflammatory activity. In their study, this compound reduced paw thickness in Swiss albino rats, indicating potential as a novel anti-inflammatory agent (Guruswamy & Jayarama, 2020).

Electronic and Optical Properties

Nöll et al. (2007) investigated the electronic coupling in derivatives of 1,3-bis[di(4-methoxyphenyl)aminolazulene]. Their research provides insights into the electronic properties of compounds structurally related to this compound, highlighting their potential in electronic and optical applications (Nöll et al., 2007).

Catalytic and Chiral Applications

Huang et al. (2007) synthesized a key intermediate compound used in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, which has proven to be a potent chiral catalyst in certain chemical reactions. This highlights the relevance of structurally similar compounds in catalysis (Huang et al., 2007).

Neurotransmitter Reuptake Inhibition

Erichsen et al. (2010) conducted a study on 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101), which inhibits excitatory amino acid transporter 1 (EAAT1). This research demonstrates the potential of related compounds in modulating neurotransmitter reuptake, particularly in the context of central nervous system disorders (Erichsen et al., 2010).

Fluorescent Probing for β-Amyloid

Fa et al. (2015) synthesized a fluorescent probe for β-amyloids using a compound structurally related to this compound. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates, indicating potential applications in Alzheimer’s disease diagnosis (Fa et al., 2015).

Antidiabetic Activity and Chemotherapeutic Potential

Barakat et al. (2015) synthesized and investigated (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one for potential therapeutic uses. Their findings suggest that such compounds may exhibit inhibitory activity against diabetes and also act as potential chemotherapeutic agents (Barakat et al., 2015).

Properties

IUPAC Name

(E)-3-(4-methoxyanilino)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-10-8-18(9-11-19)21-13-12-20(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-14,21H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBKOWQFJNTNNM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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